Cas no 447-61-0 (2-(Trifluoromethyl)benzaldehyde)

2-(Trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde characterized by the presence of a trifluoromethyl group at the ortho position of the benzaldehyde ring. This compound is widely utilized in organic synthesis, particularly as a versatile building block for pharmaceuticals, agrochemicals, and specialty materials. The electron-withdrawing trifluoromethyl group enhances reactivity, making it valuable for nucleophilic substitution and condensation reactions. Its stability and compatibility with various reaction conditions further contribute to its utility in fine chemical synthesis. The compound is typically supplied as a clear to pale yellow liquid with high purity, ensuring consistent performance in research and industrial applications. Proper handling under inert conditions is recommended due to its sensitivity to air and moisture.
2-(Trifluoromethyl)benzaldehyde structure
447-61-0 structure
商品名:2-(Trifluoromethyl)benzaldehyde
CAS番号:447-61-0
MF:C8H5F3O
メガワット:174.1199
MDL:MFCD00003337
CID:37448
PubChem ID:123067

2-(Trifluoromethyl)benzaldehyde 化学的及び物理的性質

名前と識別子

    • 2-(Trifluoromethyl)benzaldehyde
    • 2-Trifluoromethylbenzaldehyde
    • ALPHA,ALPHA,ALPHA-TRIFLUORO-O-TOLUALDEHYDE
    • 2-(Trifluoromthyl)benzaldehyde
    • 2-Formylbenzotrifluoride
    • 2-Trifluormethylbenzaldehyde
    • A,A,A-TRIFLUORO-O-TOLUALDEHYDE
    • BENZOTRIFLUORIDE-2-CARBALDEHYDE
    • o-benzaldehyde
    • OTF-BAD
    • o-trifluoromethyl-benzaldehyde
    • trifluoromethylbenzaldehyde
    • α,α,α-Trifluoro-o-tolualdehyde
    • o-(Trifluoromethyl)benzaldehyde
    • o-trifluoromethylbenzaldehyde
    • Benzaldehyde, 2-(trifluoromethyl)-
    • 2-(trifluoromethyl)-benzaldehyde
    • ortho-trifluoromethyl-benzaldehyde
    • o-trifluoromethyl benzaldehyde
    • o-Tolualdehyde, .alpha.,.alpha.,.alpha.-trifluoro-
    • 2-(Trifluoromethyl)benzalde
    • 2-(Trifluoromethyl)benzaldehyde,98%
    • Z104476826
    • CS-W009016
    • FT-0608952
    • 447-61-0
    • SY003300
    • AKOS000119868
    • 2-trifluoromethyibenzaldehyde
    • WQVKQXWKOXNFEH-UHFFFAOYSA-N
    • .alpha.,.alpha.,.alpha.-Trifluoro-o-tolualdehyde
    • NS00005334
    • F2191-0140
    • PS-8633
    • 2-trifluoromethyl-benzaldehyde
    • MFCD00003337
    • EN300-20098
    • DTXSID40196279
    • EC 207-185-9
    • BDBM93344
    • 2-(Trifluoromethyl)benzaldehyde, 98%
    • 2-Trifluoromethyl benzaldehyde
    • ortho(trifluoromethyl)benzaldehyde
    • ortho-(trifluoromethyl)benzaldehyde
    • CHEMBL4549081
    • AM20060045
    • SCHEMBL67207
    • 2-(trifluoromethyl) -benzaldehyde
    • W-106176
    • EINECS 207-185-9
    • AC-2901
    • Integrase inhibitor, R2{5}
    • A7105
    • T1281
    • InChI=1/C8H5F3O/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-5
    • A826680
    • alpha,alpha,alpha-Trifluoro-o-tolualdehyde;2-trifluoromethylbenzaldehyde
    • DB-024048
    • MDL: MFCD00003337
    • インチ: 1S/C8H5F3O/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-5H
    • InChIKey: ZDVRPKUWYQVVDX-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=C([H])C([H])=C([H])C([H])=C1C([H])=O)(F)F
    • BRN: 2045512

計算された属性

  • せいみつぶんしりょう: 174.02900
  • どういたいしつりょう: 174.029
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 164
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 17.1
  • 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.32 g/mL at 25 °C(lit.)
  • ゆうかいてん: -40 ºC
  • ふってん: 70°C/15.8mmHg
  • フラッシュポイント: 華氏温度:141.8°f
    摂氏度:61°c
  • 屈折率: n20/D 1.466(lit.)
  • ようかいど: Soluble in most organic solvents.
  • PSA: 17.07000
  • LogP: 2.51790
  • かんど: Air Sensitive
  • ようかいせい: 未確定

2-(Trifluoromethyl)benzaldehyde セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36/37/39-S37/39
  • 危険物標識: Xi
  • リスク用語:R36/37/38
  • 危険レベル:3
  • 包装グループ:III
  • ちょぞうじょうけん:Store at room temperature
  • セキュリティ用語:S26;S37/39

2-(Trifluoromethyl)benzaldehyde 税関データ

  • 税関コード:2912299000
  • 税関データ:

    中国税関コード:

    2913000090

    概要:

    29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

2-(Trifluoromethyl)benzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1032864-1kg
2-(Trifluoromethyl)benzaldehyde
447-61-0 98%
1kg
¥1285.00 2024-05-13
Enamine
EN300-20098-0.5g
2-(trifluoromethyl)benzaldehyde
447-61-0 93%
0.5g
$21.0 2023-09-16
TRC
T895558-100mg
2-(Trifluoromethyl)benzaldehyde
447-61-0
100mg
$ 65.00 2022-06-02
Key Organics Ltd
PS-8633-20MG
2-(Trifluoromethyl)benzaldehyde
447-61-0 >90%
20mg
£76.00 2023-04-19
Key Organics Ltd
PS-8633-100MG
2-(Trifluoromethyl)benzaldehyde
447-61-0 >90%
100mg
£146.00 2025-02-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T75980-500g
2-(Trifluoromethyl)benzaldehyde
447-61-0 98%
500g
¥442.0 2023-09-06
Oakwood
007580-5g
2-(Trifluoromethyl)benzaldehyde
447-61-0 98%
5g
$10.00 2024-07-19
eNovation Chemicals LLC
D380348-500g
2-(Trifluoromethyl)benzaldehyde
447-61-0 97%
500g
$395 2024-05-24
eNovation Chemicals LLC
D403356-500g
2-(Trifluoromethyl)benzaldehyde
447-61-0 97%
500g
$300 2024-06-05
Life Chemicals
F2191-0140-0.25g
2-(trifluoromethyl)benzaldehyde
447-61-0 95%+
0.25g
$18.0 2023-11-21

2-(Trifluoromethyl)benzaldehyde サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:447-61-0)2-(Trifluoromethyl)benzaldehyde
注文番号:2338366
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:05
価格 ($):discuss personally

2-(Trifluoromethyl)benzaldehyde 関連文献

2-(Trifluoromethyl)benzaldehydeに関する追加情報

Exploring the Versatile Applications and Properties of 2-(Trifluoromethyl)benzaldehyde (CAS No. 447-61-0)

2-(Trifluoromethyl)benzaldehyde (CAS No. 447-61-0) is a highly versatile fluorinated aromatic aldehyde that has garnered significant attention in recent years due to its unique chemical properties and wide-ranging applications. As a trifluoromethyl-substituted benzaldehyde, this compound plays a crucial role in pharmaceutical synthesis, agrochemical development, and advanced material science. The presence of the electron-withdrawing trifluoromethyl group at the ortho position significantly influences the compound's reactivity, making it particularly valuable for various synthetic transformations.

The growing demand for fluorinated organic compounds in modern chemistry has positioned 2-(Trifluoromethyl)benzaldehyde as a key building block in numerous industrial processes. Researchers and manufacturers frequently search for information about "2-(Trifluoromethyl)benzaldehyde synthesis", "CAS 447-61-0 applications", and "trifluoromethyl benzaldehyde derivatives", reflecting the compound's importance in contemporary chemical research. Its molecular structure, featuring both an aldehyde functional group and a trifluoromethyl substituent, enables diverse chemical modifications that are essential for creating specialized materials and bioactive molecules.

In the pharmaceutical sector, 2-(Trifluoromethyl)benzaldehyde serves as a critical intermediate for the production of various drug candidates. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making it a sought-after moiety in medicinal chemistry. Recent studies have explored its use in developing novel anti-inflammatory agents and central nervous system (CNS) drugs, addressing current healthcare challenges. The compound's ability to participate in condensation reactions, nucleophilic additions, and other transformations makes it invaluable for constructing complex molecular architectures.

The material science field has also benefited from the unique properties of 2-(Trifluoromethyl)benzaldehyde. Researchers investigating "fluorinated liquid crystals" and "high-performance polymers" often utilize this compound as a starting material. The trifluoromethyl group imparts desirable characteristics such as enhanced thermal stability, chemical resistance, and optical properties to the resulting materials. These attributes are particularly valuable in applications ranging from electronic displays to specialty coatings, meeting the growing demand for advanced functional materials in various industries.

From a synthetic chemistry perspective, 2-(Trifluoromethyl)benzaldehyde offers numerous possibilities for creating diverse molecular structures. The compound readily participates in Knoevenagel condensations, Wittig reactions, and reductive aminations, making it a versatile tool for organic synthesis. Recent publications have highlighted its use in developing novel heterocyclic compounds with potential biological activities, addressing current research trends in drug discovery and agrochemical development.

The market for 2-(Trifluoromethyl)benzaldehyde has shown steady growth, driven by increasing demand from pharmaceutical and specialty chemical industries. Manufacturers and suppliers frequently update their product listings with information about "CAS 447-61-0 purity", "2-(Trifluoromethyl)benzaldehyde suppliers", and "bulk quantities of fluorinated aldehydes". Quality control measures typically include rigorous testing for parameters such as purity (often ≥98%), water content, and residual solvents to ensure the compound meets the exacting standards of research and industrial applications.

Environmental considerations and green chemistry principles have influenced recent developments in the production and application of 2-(Trifluoromethyl)benzaldehyde. Researchers are exploring more sustainable synthetic routes and investigating the compound's environmental fate, responding to growing concerns about green chemistry and sustainable chemical processes. These efforts align with broader industry trends toward eco-friendly manufacturing and responsible chemical management.

Analytical characterization of 2-(Trifluoromethyl)benzaldehyde typically involves techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These methods provide comprehensive information about the compound's purity and structural features, essential for quality assurance in both research and industrial settings. The distinct spectral signatures of the trifluoromethyl group and aldehyde proton serve as valuable diagnostic features in structural verification.

Handling and storage recommendations for 2-(Trifluoromethyl)benzaldehyde emphasize proper containment in tightly sealed containers under inert atmosphere when necessary. While not classified as hazardous under standard conditions, appropriate laboratory practices should be followed to maintain compound integrity and ensure safe usage. These precautions are particularly important for researchers searching for "2-(Trifluoromethyl)benzaldehyde safety data" or "CAS 447-61-0 handling guidelines".

The future outlook for 2-(Trifluoromethyl)benzaldehyde appears promising, with ongoing research exploring new applications in catalysis, material science, and medicinal chemistry. As the chemical industry continues to recognize the value of fluorinated compounds, the demand for specialized intermediates like 2-(Trifluoromethyl)benzaldehyde is expected to grow. This trend is reflected in increasing patent activity and scientific publications focusing on novel uses of this versatile compound.

For researchers and industry professionals seeking detailed technical information about 2-(Trifluoromethyl)benzaldehyde, numerous resources are available through scientific literature, chemical databases, and specialized suppliers. The compound's unique combination of reactivity and stability ensures its continued importance in advancing chemical innovation across multiple disciplines. As synthetic methodologies evolve and new applications emerge, 2-(Trifluoromethyl)benzaldehyde will likely maintain its position as a valuable tool in modern chemistry.

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